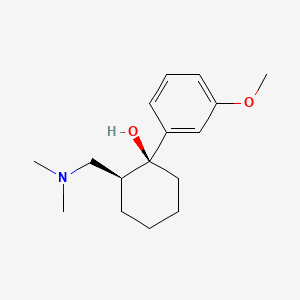

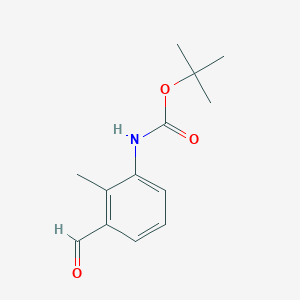

1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Iron(III) oxalate hexahydrate and related compounds can be achieved through several methods, including hydrothermal synthesis and reactions involving iron chloride with oxalic acid under specific conditions. For instance, the formation of mixed anion (phosphate/oxalate) bonding to iron(III) materials is an example of synthesizing related compounds, emphasizing the role of the templating amine in mediating the reduction of iron(III) by organic acids (Kizewski et al., 2010).

Molecular Structure Analysis

The molecular structure of Iron(III) oxalate hexahydrate and its derivatives showcases a variety of coordination geometries and bonding configurations. For instance, anhydrous potassium tris(oxalato)ferrate(III) reveals a chiral, three-dimensional structure with iron surrounded by six oxygen atoms of three oxalato groups, indicating the diversity of iron(III) oxalate structures (Saritha et al., 2012).

Chemical Reactions and Properties

Iron(III) oxalate hexahydrate participates in various chemical reactions, showcasing its reactivity and utility in different chemical contexts. The compound's ability to form mixed-valence complexes, as well as its role in oxidation reactions, exemplifies its chemical versatility. For example, the study of iron oxalate-mediated oxidation of glycolaldehyde provides insights into the compound's role in aqueous tropospheric chemistry (Thomas et al., 2016).

Applications De Recherche Scientifique

Biomedicine

1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose has multifaceted applications predominantly in biomedicine . It serves as an antimetabolite for various cancer treatments .

Method of Application

Chemical Synthesis

1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose is a useful intermediate for the synthesis of imidazole nucleoside derivatives and other related nucleosides .

Results or Outcomes

The results of using this compound in chemical synthesis would be the successful creation of imidazole nucleoside derivatives. These derivatives have various applications, including use in pharmaceuticals and as research tools in molecular biology .

Synthesis of 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and Oligonucleotides (2′F-ANA)

This compound is used in the synthesis of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA) .

Results or Outcomes

The results of using this compound in the synthesis of 2′F-ANA sequences would be the successful creation of these sequences. These sequences have various applications, including use in pharmaceuticals and as research tools in molecular biology .

Synthesis of 2’-deoxy-2’-[18F]fluoro-β-D-arabinofuranosylcytosine ([18F]FAC)

This compound is used in the synthesis of 2’-deoxy-2’-[18F]fluoro-β-D-arabinofuranosylcytosine ([18F]FAC), a close analog of deoxycytidine (dC) .

Results or Outcomes

The results of using this compound in the synthesis of [18F]FAC would be the successful creation of [18F]FAC. This compound is an efficient substrate for phosphorylation by deoxycytidine kinase (dCK), and it plays a key role in immune activation .

Synthesis of OLED Materials

This compound is used in the synthesis of materials for Organic Light Emitting Diodes (OLED) .

Results or Outcomes

The results of using this compound in the synthesis of OLED materials would be the successful creation of these materials. These materials have various applications, including use in display technology for televisions, smartphones, and other electronic devices .

Synthesis of Antisense Oligonucleotides

This compound is used in the synthesis of antisense oligonucleotides .

Results or Outcomes

The results of using this compound in the synthesis of antisense oligonucleotides would be the successful creation of these oligonucleotides. These oligonucleotides have various applications, including use in pharmaceuticals and as research tools in molecular biology .

Propriétés

IUPAC Name |

[(2S,3S,4R,5S)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FO7/c27-21-22(33-24(29)18-12-6-2-7-13-18)20(16-31-23(28)17-10-4-1-5-11-17)32-26(21)34-25(30)19-14-8-3-9-15-19/h1-15,20-22,26H,16H2/t20-,21+,22-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAHVPNLVYCSAN-MSZDEVHKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-L-arabinofuranose | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2-(3-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142936.png)

![3,7-Dibromo-1h-pyrazolo[4,3-b]pyridine](/img/structure/B1142940.png)

![2-{[(Z)-5-Bromo-pyridin-2-ylimino]-methyl}-phenol](/img/no-structure.png)